molecular formula C19H17FN2O2S B10888433 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

Cat. No.: B10888433
M. Wt: 356.4 g/mol
InChI Key: RWWHKCWBZYFBHI-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide (hereafter referred to as the target compound) is a thiazole-based derivative featuring a fluorophenyl substituent at the 4-position of the thiazole ring and a phenoxybutanamide side chain. Its molecular formula is C₂₀H₁₉FN₂O₂S, with a molecular weight of 352.45 g/mol .

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

InChI

InChI=1S/C19H17FN2O2S/c1-2-17(24-15-6-4-3-5-7-15)18(23)22-19-21-16(12-25-19)13-8-10-14(20)11-9-13/h3-12,17H,2H2,1H3,(H,21,22,23)

InChI Key

RWWHKCWBZYFBHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include heating the mixture to reflux temperature for several hours to ensure complete conversion of the reactants to the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound shares a common thiazole-2-amide scaffold with several analogues, differing in substituents on the thiazole ring, aromatic substituents, and side-chain modifications. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Bioactivity Notes
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide (Target) C₂₀H₁₉FN₂O₂S 352.45 4-Fluorophenyl, phenoxybutanamide ~3.5* Not explicitly reported
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide C₁₇H₁₂ClFN₂O₂S 362.81 4-Fluorophenyl, 3-chlorophenoxyacetamide - Antimicrobial potential (unvalidated)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₂O₂S 387.47 4-Methylphenyl, phenoxybenzamide - 129.23% growth modulation (p<0.05)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) C₁₂H₁₁N₂O₃S 263.29 4-Hydroxy-3-methoxyphenyl, acetamide - Non-selective COX-1/COX-2 inhibitor
N-[2-(4-Fluorophenyl)ethyl]-2-phenoxybutanamide C₁₈H₂₀FNO₂ 301.36 4-Fluorophenethyl, phenoxybutanamide 3.50 No reported bioactivity

*Estimated based on structural similarity to .

Key Observations :

  • Substituent Effects : Fluorine at the para position of the phenyl ring (target compound and analogues in ) enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl groups (e.g., Compound 6a ).
  • Shorter acetamide chains (e.g., ) may reduce steric hindrance but limit interactions.
Anti-Inflammatory Activity
  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibits dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), attributed to its methoxy and hydroxyl groups enabling hydrogen bonding with catalytic residues .
  • The target compound lacks polar substituents on the phenyl ring, suggesting a different mechanism or selectivity profile.
Antimicrobial Activity
  • Analogues like 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide () show promise against bacterial strains, likely due to the electron-withdrawing chloro group enhancing membrane penetration.
Growth Modulation
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () demonstrated significant growth modulation (129.23%, p<0.05), possibly due to the methyl group improving bioavailability.

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